Product packaging for 1-Benzylimidazolidine-2,4-dione(Cat. No.:CAS No. 6777-05-5)

1-Benzylimidazolidine-2,4-dione

Cat. No.: B1586707
CAS No.: 6777-05-5
M. Wt: 190.2 g/mol
InChI Key: VJUNTPRQTFDQMF-UHFFFAOYSA-N
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Description

1-Benzylimidazolidine-2,4-dione is a synthetic heterocyclic compound based on the imidazolidine-2,4-dione scaffold, which is a core structure of interest in medicinal chemistry research. While specific biological data for this exact compound is limited in the literature, closely related analogues have been extensively studied for their potential research applications. Compounds within the imidazolidinedione and thiazolidinedione family are frequently investigated for their antimicrobial properties. Specifically, research on similar 3-benzyl-substituted imidazolidine derivatives has shown potential activity against various microbial strains, including Staphylococcus aureus , Micrococcus flavus , Bacillus cereus , Proteus vulgaris , Salmonella enteritidis , and Escherichia coli . The 2,4-dione heterocyclic scaffold is a versatile building block in drug discovery, with derivatives reported to possess a wide range of biological activities such as anticonvulsant, anti-inflammatory, and antitumor properties, highlighting the research utility of this chemical class . Researchers value this scaffold for its potential as a precursor for synthesizing more complex molecules for biological evaluation. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should conduct their own safety and efficacy evaluations for specific applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O2 B1586707 1-Benzylimidazolidine-2,4-dione CAS No. 6777-05-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H10N2O2/c13-9-7-12(10(14)11-9)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJUNTPRQTFDQMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10875882
Record name N-benzyl-2,4-Imidazolidione
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Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6777-05-5
Record name 1-(Phenylmethyl)-2,4-imidazolidinedione
Source CAS Common Chemistry
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Record name 1-Benzylimidazolidine-2,4-dione
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Record name N-benzyl-2,4-Imidazolidione
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Record name 1-benzylimidazolidine-2,4-dione
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Synthetic Methodologies for 1 Benzylimidazolidine 2,4 Dione and Its Analogs

Classical and Modern Synthetic Strategies for Imidazolidine-2,4-dione Ring Formation

The formation of the imidazolidine-2,4-dione (or hydantoin) ring is a cornerstone of heterocyclic chemistry, with numerous strategies developed over the years. These methods range from traditional condensation reactions to more sophisticated multi-step and one-pot protocols.

Condensation Reactions Involving Primary Amines and Dicarbonyl Precursors

A fundamental and widely employed method for constructing the imidazolidine-2,4-dione ring involves the condensation of a primary amine with a dicarbonyl precursor. A classic example is the Biltz synthesis of phenytoin (B1677684), which utilizes the base-catalyzed condensation of benzil (B1666583) (a 1,2-dicarbonyl compound) with urea (B33335). neliti.com This reaction proceeds through a benzilic acid rearrangement-type mechanism.

A pertinent example for the synthesis of a benzyl-substituted hydantoin (B18101) is the reaction of L-phenylalanine, which contains a primary amine, with urea. edu.krd In this case, the amino acid itself provides the nitrogen and a portion of the carbon backbone, while urea serves as the source for the remaining carbonyl and nitrogen atoms of the heterocyclic ring. The reaction typically involves heating the reactants together, leading to cyclization and the formation of 5-benzylimidazolidine-2,4-dione. edu.krd

Multi-Step Synthesis Protocols for Substituted Imidazolidine-2,4-diones

For more complex or specifically substituted imidazolidine-2,4-diones, multi-step synthetic sequences are often necessary. These protocols allow for the controlled introduction of various substituents at different positions of the heterocyclic ring.

A common multi-step approach begins with the synthesis of a substituted amino acid, which is then cyclized to form the hydantoin ring. For instance, C-arylglycine derivatives can be prepared via a Strecker synthesis, which involves the reaction of an aldehyde with sodium cyanide and ammonium (B1175870) chloride, followed by acid hydrolysis. mdpi.com The resulting C-arylglycine can then be reacted with an isocyanate or isothiocyanate to form a ureido or thioureido intermediate, which subsequently undergoes acid-catalyzed cyclization to yield the desired N-3 and C-5 substituted imidazolidine-2,4-dione or its thio-analog. mdpi.comresearchgate.net This multi-step process offers versatility in accessing a wide range of derivatives with specific substitutions on both the nitrogen and carbon atoms of the hydantoin ring.

One-Pot Synthetic Approaches to Imidazolidine-2,4-dione Derivatives

To improve efficiency and reduce the environmental impact of chemical syntheses, one-pot reactions have gained significant attention. These procedures combine multiple reaction steps into a single operation without the need for isolating intermediates, thereby saving time, solvents, and reagents.

Several one-pot methods for the synthesis of imidazolidine-2,4-dione derivatives have been developed. One such approach involves the direct reaction of benzils with urea or thiourea (B124793) derivatives in the presence of a strong base. scirp.org This method allows for the rapid construction of 5,5-disubstituted hydantoins and their thio-analogs.

Another notable one-pot synthesis is the direct conversion of an amino acid to its corresponding hydantoin. For example, 5-benzylimidazolidine-2,4-dione can be synthesized in a one-pot reaction by heating L-phenylalanine with urea. edu.krd The reaction proceeds by initially forming a ureido intermediate, which then cyclizes under the reaction conditions to afford the final product.

The following table summarizes a selection of one-pot synthetic methods for imidazolidine-2,4-dione derivatives:

Starting MaterialsReaction ConditionsProductYieldReference
Benzil, Urea, NaOHGrinding, Solvent-free5,5-Diphenylimidazolidine-2,4-dioneHigh scirp.org
L-Phenylalanine, UreaHeating at 160-190 °C, Solvent-free5-Benzylimidazolidine-2,4-dione30% edu.krd
Aniline derivatives, Ethyl chloroformate, Ethyl carbazateOne-pot, mild conditions4-Substituted 1,2,4-triazolidine-3,5-diones (Urazoles)28-92% organic-chemistry.org

Eco-Friendly and Efficient Synthetic Transformations

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes. For the synthesis of imidazolidine-2,4-diones, this has led to the development of solvent-free reactions and the use of alternative energy sources like microwave irradiation to enhance reaction efficiency.

Solvent-Free Reaction Conditions

Solvent-free reactions, also known as solid-state reactions, offer significant environmental benefits by eliminating the use of often toxic and volatile organic solvents. These reactions can lead to higher yields, shorter reaction times, and simpler work-up procedures.

A notable example is the synthesis of 5,5-disubstituted hydantoins by grinding a mixture of benzil, urea or thiourea, and a strong base. scirp.org This mechanochemical approach proceeds rapidly and efficiently without the need for any solvent. Similarly, the synthesis of 5-benzylimidazolidine-2,4-dione from L-phenylalanine and urea can be carried out under solvent-free conditions by simply heating the reactants together. edu.krd This method, while straightforward, highlights the potential for developing cleaner synthetic protocols. Zeolite-catalyzed, solvent-free, one-pot synthesis of dihydropyrimidin-2(1H)-ones has also been reported as a practical and environmentally benign process. beilstein-journals.org

Microwave-Assisted Synthesis of Imidazolidine-2,4-diones

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov The use of microwave irradiation can lead to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. mdpi.com This is due to the efficient and uniform heating of the reaction mixture.

While specific examples for the microwave-assisted synthesis of 1-benzylimidazolidine-2,4-dione are not extensively detailed in the provided context, the application of this technology to related heterocyclic systems is well-documented. For instance, the synthesis of thiazolidine-2,4-dione derivatives, which are structurally similar to hydantoins, has been successfully achieved using microwave irradiation. researchgate.netresearchgate.net These methods often employ solvent-free conditions or use environmentally friendly solvents, further enhancing their green credentials. researchgate.net The synthesis of 1,2-disubstituted benzimidazoles has also been efficiently carried out using microwave assistance under solvent-free conditions, showcasing the broad applicability of this technique in heterocyclic synthesis. mdpi.com The development of microwave-assisted protocols for the synthesis of this compound and its analogs represents a promising avenue for future research, aiming for more sustainable and efficient production methods. rsc.org

The following table provides examples of microwave-assisted synthesis of related heterocyclic compounds:

Starting MaterialsCatalyst/ConditionsProductKey AdvantagesReference
Aromatic aldehydes, Thiazolidine-2,4-dioneGlycine (B1666218), Solvent-free, Microwave irradiation5-Benzylidene-thiazolidine-2,4-dionesRapid, clean, good yields researchgate.net
Chloroacetic acid, ThioureaWater, Microwave irradiation (for the second step)Thiazolidine-2,4-dione motifEfficient, uses water as a solvent researchgate.net
N-phenyl-o-phenylenediamine, BenzaldehydeEr(OTf)3, Solvent-free, Microwave irradiation1,2-Disubstituted benzimidazolesRapid, high selectivity, environmentally mild mdpi.com

Stereoselective Synthesis and Chiral Induction in this compound Frameworks

The synthesis of chiral imidazolidine-2,4-diones, also known as hydantoins, is of significant interest due to the prevalence of this scaffold in biologically active molecules. Stereochemical integrity at the C5 position is often crucial for their activity.

A primary and effective strategy for the synthesis of enantiomerically pure hydantoins is the use of chiral α-amino acids as starting materials. rsc.orgresearchgate.net This approach directly installs the desired stereochemistry at the C5 position of the hydantoin ring, which corresponds to the α-carbon of the amino acid. For instance, the synthesis of (S)-5-benzylimidazolidine-2,4-dione can be achieved starting from L-phenylalanine. nih.gov

The general synthetic route involves the reaction of an α-amino acid or its corresponding ester with an isocyanate, followed by cyclization. A simple protocol involves reacting α-amino methyl ester hydrochlorides with carbamates, which form ureido derivatives that subsequently cyclize under basic conditions to yield hydantoins. organic-chemistry.org This method provides a straightforward route to 3-substituted, 5-substituted, or 3,5-disubstituted hydantoins. organic-chemistry.org

Another approach involves the use of a hypervalent iodine cyanation reagent, which allows for the synthesis of enantiopure 1,5-substituted hydantoins from protected amino acids without epimerization. organic-chemistry.org Furthermore, enzymatic methods, such as the "hydantoinase process," can be employed for the synthesis of chiral D- or L-α-amino acids from racemic 5'-monosubstituted hydantoins, which can then be utilized in the synthesis of chiral hydantoin derivatives. nih.gov

Starting MaterialReagentsProductKey Features
α-Amino methyl ester hydrochloridesCarbamates, Base3,5-disubstituted hydantoinsAvoids hazardous reagents like isocyanates. organic-chemistry.org
Protected amino acidsHypervalent iodine cyanation reagentEnantiopure 1,5-substituted hydantoinsNo epimerization observed. organic-chemistry.org
Racemic 5'-monosubstituted hydantoinsHydantoin racemase, HydantoinaseChiral D- or L-α-amino acidsEnzymatic resolution for high enantiopurity. nih.gov

Achieving high stereochemical control is paramount in the synthesis of chiral hydantoins. When starting from chiral precursors like amino acids, the main challenge is to avoid racemization during the reaction sequence. The choice of reagents and reaction conditions plays a critical role in maintaining the stereochemical integrity of the C5-carbon.

One reported method for the synthesis of highly substituted chiral hydantoins involves the dual activation of a Boc-protected dipeptidyl compound using trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and pyridine. organic-chemistry.org This one-step method proceeds under mild conditions and has been shown to produce hydantoins as single diastereomers without racemization. organic-chemistry.org

Asymmetric synthesis from achiral precursors is another powerful strategy. The use of chiral catalysts can induce enantioselectivity in the formation of the hydantoin ring. For example, a chiral phosphoric acid has been used to catalyze the condensation of glyoxals and ureas, yielding 5-monosubstituted hydantoins with high enantioselectivity. thieme-connect.com The proposed mechanism suggests that the enantiodetermining step is the face-selective protonation of a transient enol-type intermediate. thieme-connect.com

Furthermore, photochemical methods have been developed for the deracemization of 5-substituted 3-phenylimidazolidine-2,4-diones using a chiral diarylketone as a catalyst. organic-chemistry.org This reaction is believed to proceed through a selective hydrogen atom transfer (HAT) mechanism. organic-chemistry.org

MethodCatalyst/ReagentSubstratesStereochemical Outcome
Dual ActivationTf₂O, PyridineBoc-protected dipeptidyl compoundsSingle diastereomers, no racemization. organic-chemistry.org
Asymmetric CondensationChiral Phosphoric AcidGlyoxals, UreasHigh enantioselectivity. thieme-connect.com
Photochemical DeracemizationChiral Diarylketone5-substituted 3-phenylimidazolidine-2,4-dionesEnantioenrichment of one enantiomer. organic-chemistry.org

Post-Cyclization Functionalization and Derivatization

Following the formation of the this compound core, further structural diversity can be achieved through various functionalization reactions.

The Knoevenagel condensation is a versatile reaction for the formation of carbon-carbon double bonds and is particularly useful for introducing substituents at the C5 position of the imidazolidine-2,4-dione ring. This reaction involves the condensation of an active methylene (B1212753) compound, in this case, the hydantoin, with an aldehyde or ketone in the presence of a basic catalyst.

The C5-methylene group of the hydantoin ring is activated by the two adjacent carbonyl groups, making it susceptible to deprotonation by a weak base. The resulting carbanion then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. Subsequent dehydration leads to the formation of a 5-ylidene derivative. A variety of catalysts have been employed for this transformation, including piperidine, pyrrolidine, and even baker's yeast. arkat-usa.orgnih.gov The reaction conditions can often be mild, and in some cases, can be performed in green solvents like water or ethanol. arkat-usa.org

The products of these reactions, 5-arylidene-imidazolidine-2,4-diones, are important intermediates for the synthesis of a wide range of biologically active compounds.

Aldehyde/KetoneCatalystProduct
Aromatic AldehydesPiperidine5-Arylidene-imidazolidine-2,4-diones
Aromatic AldehydesPyrrolidine5-Arylidene-imidazolidine-2,4-diones
Aromatic AldehydesBaker's Yeast5-Arylidene-imidazolidine-2,4-diones

Modification at the nitrogen atoms of the imidazolidine-2,4-dione ring provides another avenue for structural diversification. N-alkylation can be achieved at both the N1 and N3 positions. The regioselectivity of the alkylation can be influenced by the nature of the substituent at the C5 position and the reaction conditions.

For the synthesis of N1-substituted hydantoins, a common strategy involves the use of a protecting group at the N3 position, followed by alkylation at N1 and subsequent deprotection. However, methods for direct and regioselective N1-alkylation are also being developed to avoid protection-deprotection steps. thieme-connect.com

One approach for the N-alkylation of related heterocyclic systems like thiazolidine-2,4-diones involves a one-step reaction with alkyl bromides at room temperature using triethylamine (B128534) as a base and solvent. This method has been shown to exclusively afford N-alkylated products in high yields. Similar strategies could potentially be applied to the N-alkylation of this compound. The synthesis of N1', N3'-disubstituted spirohydantoins has also been reported, where the N1' and N3' positions are modified with alkyl or aryl groups.

ReactionReagentsPosition of ModificationKey Features
N-AlkylationAlkyl Bromide, TriethylamineN3One-step, high yield for related heterocycles.
N-AlkylationAlkyl or Aryl HalidesN1' and N3' (Spirohydantoins)Synthesis of disubstituted derivatives.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of 1-Benzylimidazolidine-2,4-dione reveals characteristic signals corresponding to the different types of protons present in the molecule. The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The two protons of the benzylic methylene (B1212753) group (CH2) adjacent to the nitrogen atom give rise to a singlet at approximately δ 4.6 ppm. The methylene protons within the imidazolidine (B613845) ring are observed as a singlet around δ 3.9 ppm. A broad singlet corresponding to the N-H proton of the imidazolidine ring is also typically observed.

Proton TypeTypical Chemical Shift (δ, ppm)Multiplicity
Aromatic (C₆H₅)7.2-7.4Multiplet
Benzylic (N-CH₂-Ph)~4.6Singlet
Imidazolidine Ring (CH₂)~3.9Singlet
Amide (N-H)Broad Singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of this compound. The carbonyl carbons of the imidazolidine-2,4-dione ring are typically observed as two distinct signals in the downfield region, around δ 170 ppm and δ 157 ppm, corresponding to the C-4 and C-2 carbonyls, respectively. The aromatic carbons of the benzyl group resonate in the range of δ 127-136 ppm. The benzylic methylene carbon (N-CH₂) appears at approximately δ 45 ppm, and the methylene carbon within the imidazolidine ring (C-5) is found at around δ 42 ppm. researchgate.net

Carbon TypeTypical Chemical Shift (δ, ppm)
Carbonyl (C=O at C-4)~170
Carbonyl (C=O at C-2)~157
Aromatic (C₆H₅)127-136
Benzylic (N-CH₂-Ph)~45
Imidazolidine Ring (C-5)~42

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₁₀H₁₀N₂O₂), the molecular weight is 190.20 g/mol . matrix-fine-chemicals.com In electron ionization mass spectrometry (EI-MS), the molecular ion peak [M]⁺ is expected at m/z 190. A prominent fragment ion is often observed at m/z 91, corresponding to the stable benzyl cation [C₇H₇]⁺, formed by the cleavage of the bond between the benzylic carbon and the nitrogen atom of the imidazolidine ring. nih.gov Other characteristic fragments may arise from the breakdown of the imidazolidine-2,4-dione ring system.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands. Strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups (C=O) are typically observed in the region of 1700-1780 cm⁻¹. The N-H stretching vibration of the amide group within the ring usually appears as a broad band around 3200-3300 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule are observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

Functional GroupCharacteristic Absorption Band (cm⁻¹)
N-H Stretch3200-3300
Aromatic C-H Stretch3000-3100
Aliphatic C-H Stretch2850-2960
C=O Stretch (Amide)1700-1780

X-ray Crystallography for Definitive Solid-State Structure Elucidation

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures or impurities. High-Performance Liquid Chromatography (HPLC) is a commonly used method for this purpose. A typical HPLC analysis would employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The retention time of the compound under specific chromatographic conditions is a characteristic property used for its identification and quantification. Gas Chromatography (GC), coupled with a mass spectrometer (GC-MS), can also be utilized for the analysis of this compound, providing both separation and structural information. nih.gov

Thin Layer Chromatography (TLC) in Reaction Monitoring

Thin Layer Chromatography (TLC) is an indispensable, rapid, and sensitive technique used to monitor the progress of a chemical reaction. In the synthesis of this compound, TLC allows for the qualitative assessment of the consumption of starting materials and the formation of the desired product.

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically coated with a stationary phase such as silica (B1680970) gel. The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent system (mobile phase). By capillary action, the mobile phase moves up the plate, and the components of the spotted mixture travel at different rates depending on their polarity and affinity for the stationary and mobile phases.

For this compound, which contains a polar dione (B5365651) ring system and a nonpolar benzyl group, a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is commonly effective. The progress of the reaction can be tracked by spotting the reaction mixture alongside the starting materials on the same TLC plate. rochester.edu The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the reaction's progression. nih.govacs.org

Visualization of the separated spots is often achieved under UV light (254 nm), as the benzyl group in the molecule is UV-active. rsc.org Specific chemical stains can also be used for visualization if the compounds are not UV-active or to provide additional confirmation. rochester.edu The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given TLC system.

Table 1: Typical TLC System for Monitoring this compound Synthesis

ParameterDescription
Stationary Phase Silica gel 60 F254
Mobile Phase Ethyl Acetate / Hexane (e.g., 80:20 v/v) acs.org
Visualization UV lamp (254 nm), Potassium permanganate (B83412) stain
Application Monitoring the consumption of reactants and formation of the product.

Column Chromatography for Compound Purification

Following the completion of the reaction, the crude product mixture often contains unreacted starting materials, byproducts, and the desired this compound. Column chromatography is a preparative technique used to separate and purify the target compound from these impurities. acs.orgrsc.org

The principle is similar to TLC but on a much larger scale. A glass column is packed with a stationary phase, most commonly silica gel. The crude mixture is loaded onto the top of the column, and a solvent system (eluent or mobile phase) is passed through the column. Components of the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase.

For the purification of this compound, a mobile phase consisting of a mixture of hexane and ethyl acetate is typically employed. The process may start with a lower polarity eluent (higher hexane content) to wash out nonpolar impurities, followed by a gradual increase in the polarity (higher ethyl acetate content) to elute the more polar compounds. acs.org Fractions are collected sequentially from the column outlet and analyzed by TLC to identify those containing the pure product. The fractions containing the pure this compound are then combined, and the solvent is removed by evaporation to yield the purified solid.

Table 2: Example Column Chromatography Setup for Purifying this compound

ParameterDescription
Stationary Phase Silica Gel (200–300 mesh) rsc.org
Mobile Phase (Eluent) Gradient of Hexane and Ethyl Acetate (e.g., starting from 5:1 Hexane:Ethyl Acetate) rsc.org
Loading Crude product dissolved in a minimal amount of solvent.
Elution Fractions are collected and analyzed by TLC.
Outcome Isolation of pure this compound.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a crucial analytical technique that determines the mass percentages of the individual elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is then compared with the theoretically calculated percentages based on the proposed molecular formula to confirm the compound's empirical formula.

For this compound, the molecular formula is C₁₀H₁₀N₂O₂. nih.gov The theoretical elemental composition can be calculated from the atomic weights of its constituent atoms. The experimental values, obtained from an elemental analyzer, must fall within a narrow margin of error (typically ±0.4%) of the theoretical values to validate the structure of the newly synthesized compound. This analysis provides fundamental proof that the purified compound has the correct atomic composition.

Table 3: Elemental Analysis Data for this compound

ElementMolecular FormulaTheoretical %
Carbon (C)C₁₀H₁₀N₂O₂63.15%
Hydrogen (H)C₁₀H₁₀N₂O₂5.30%
Nitrogen (N)C₁₀H₁₀N₂O₂14.73%
Oxygen (O)C₁₀H₁₀N₂O₂16.82%
Total 100.00%

Mechanistic Investigations and Reactivity Studies of 1 Benzylimidazolidine 2,4 Dione

General Reactivity Profile of the Imidazolidine-2,4-dione Heterocycle

The imidazolidine-2,4-dione, or hydantoin (B18101), ring is a five-membered heterocycle containing two nitrogen atoms. researchgate.net This structure possesses a unique reactivity profile stemming from the presence of two carbonyl groups and two amide-like nitrogen atoms. orientjchem.org All positions within the hydantoin ring system exhibit a degree of chemical reactivity. thieme-connect.com

The N-1 and N-3 positions can be substituted, and the introduction of an arylmethylene group at the C-5 position increases the acidity of the N-1 hydrogen. thieme-connect.com This enhanced acidity is attributed to the delocalization of the negative charge at N-1 into the C-5 substituent. thieme-connect.com Notably, 2-thiohydantoins, the sulfur analogues of hydantoins, exhibit this reactivity more readily than their oxygen counterparts. thieme-connect.com

The C-5 position of the hydantoin ring is also a site of significant reactivity. thieme-connect.com Hydantoins substituted at this position possess a stereogenic center and can exhibit optical activity, particularly when synthesized from optically active α-amino acids. thieme-connect.com Furthermore, the presence of an alkylidene group at C-5 can lead to geometrical isomerism. thieme-connect.com

Examination of Reaction Mechanisms in Imidazolidine-2,4-dione Transformations

The diverse reactivity of the imidazolidine-2,4-dione ring has prompted numerous mechanistic studies to elucidate the pathways of its various transformations. These investigations are crucial for controlling reaction outcomes and for the rational design of new synthetic methodologies and biologically active compounds.

Racemization Mechanisms of 5-Substituted Hydantoins in Aqueous Solution

The stereochemical stability of 5-substituted hydantoins is a critical aspect, particularly in the context of their pharmacological applications. cardiff.ac.uk In aqueous solutions, these compounds can undergo racemization, a process that involves the interconversion of enantiomers. Detailed kinetic and mechanistic studies on the racemization of (S)-5-benzylhydantoin have been conducted to understand this phenomenon. cardiff.ac.uk

Investigations involving kinetics of H/D exchange, kinetic isotope effects, and solvent kinetic isotope effects have provided strong evidence for an SE1 (unimolecular electrophilic substitution) mechanism of racemization. cardiff.ac.uk This mechanism proceeds through a planar enolate intermediate. This finding contrasts with earlier proposals of an SE2 (bimolecular electrophilic substitution) mechanism. cardiff.ac.uk

The stereolability of 5-substituted hydantoins is influenced by their structural features. For instance, hydantoins containing a protonated amino or an ammonium (B1175870) group exhibit increased stereolability, which is attributed to intramolecular facilitation of racemization by the positive charge. cardiff.ac.uk Solvent also plays a significant role; for example, the addition of DMSO to phosphate (B84403) buffers has been shown to increase the rate of racemization for a series of 5-benzylhydantoins. cardiff.ac.uk

CompoundRacemization ObservationProposed Mechanism
(S)-5-BenzylhydantoinUndergoes racemization in aqueous solution. cardiff.ac.ukPredominantly SE1 mechanism. cardiff.ac.uk
(S)-3-N-Methyl-5-benzylhydantoinSubject to racemization studies to establish mechanistic aspects. cardiff.ac.ukSE1 mechanism favored based on kinetic data. cardiff.ac.uk
Hydantoins with protonated amino/ammonium groupsShow increased stereolability. cardiff.ac.ukIntramolecular facilitation by the positive charge. cardiff.ac.uk
5-Substituted hydantoinsCan be deracemized photochemically using a chiral diarylketone catalyst. organic-chemistry.orgSelective hydrogen atom transfer (HAT). organic-chemistry.org

Nucleophilic Reactions Involving the Imidazolidine (B613845) Ring

The imidazolidine ring is susceptible to nucleophilic attack, a key aspect of its chemical reactivity. The carbonyl groups at positions 2 and 4 are the primary electrophilic centers. The reactivity of these positions can be influenced by the substituents on the ring.

Arylpiperazinylalkyl derivatives of imidazolidine-2,4-dione have been synthesized and evaluated for their serotonin (B10506) transporter activity. nih.gov The synthesis of these derivatives often involves nucleophilic substitution reactions where the arylpiperazine moiety acts as the nucleophile. The affinity of these compounds for the serotonin transporter is influenced by their acid-base properties, highlighting the importance of the electronic environment of the imidazolidine ring. nih.gov

Furthermore, the synthesis of various substituted hydantoins often relies on nucleophilic reactions. For instance, the reaction of carbodiimides with α-haloamides proceeds via a cascade [3 + 2] cycloaddition to form cyclic guanidines, which can then be hydrolyzed to hydantoins. organic-chemistry.org This transformation involves nucleophilic attack of the carbodiimide.

ReactantsProductReaction Type
Organo-cyanamides and α-haloamidesN2-unprotected five-membered cyclic guanidines (hydantoin precursors)Cascade [3 + 2] cycloaddition followed by hydrolysis. organic-chemistry.org
Carbodiimides and α-Br(Cl)-aryl acetic acidsN,N′-substituted 5-arylhydantoinsNucleophilic addition/cyclization. organic-chemistry.org
Isocyanates and N-alkyl-α-amino estersN,N′-disubstituted hydantoinsCondensation/cyclization domino process. nih.gov

Tautomerism and Prototropic Isomerization Processes

Hydantoin and its derivatives can exist in different tautomeric forms due to the migration of a proton. orientjchem.org This phenomenon, known as prototropic tautomerism, significantly influences the chemical and physical properties of these compounds. orientjchem.orgnih.gov The most common form is the diketo tautomer, but enol forms can also exist where a proton from a nitrogen atom migrates to an adjacent carbonyl oxygen. orientjchem.org

Theoretical studies using computational methods like Density Functional Theory (DFT) have been employed to investigate the relative stabilities of different hydantoin tautomers. orientjchem.org For the parent hydantoin, the diketo form (T1) is the most stable in the gas phase. orientjchem.org The oxo-hydroxy tautomers, formed by the migration of a proton from N1 or N3 to a carbonyl oxygen, are less stable. orientjchem.org The stability of these tautomers is influenced by factors such as intramolecular hydrogen bonding and the electronic effects of substituents. orientjchem.org

The interconversion between tautomers occurs through prototropic isomerization. The energy barriers for these processes can be calculated to understand the kinetics of tautomerization. orientjchem.org The solvent can also play a crucial role in determining the predominant tautomeric form. For example, in some heterocyclic systems, the keto form is favored in polar aprotic solvents, while the enol form is more prevalent in non-polar solvents. nih.gov

Tautomer TypeDescriptionRelative Stability (Gas Phase)
Diketo (T1)Both carbonyl groups are in the keto form. orientjchem.orgMost stable. orientjchem.org
Oxo-hydroxy (T2, T4)One carbonyl group is enolized. Formed by proton migration from N-H to C=O. orientjchem.orgLess stable than the diketo form. orientjchem.org
Dihydroxy (T6)Both carbonyl groups are enolized. orientjchem.orgSignificantly less stable than the diketo form. orientjchem.org

Biological and Pharmacological Activities of 1 Benzylimidazolidine 2,4 Dione Derivatives

Comprehensive Overview of Pharmacological Potentials of Imidazolidine-2,4-dione Analogs

Imidazolidine-2,4-dione analogs, also known as hydantoins, exhibit a broad spectrum of pharmacological activities. researchgate.net These compounds have demonstrated potential as anticancer, antimicrobial, antiviral, and anticonvulsant agents. researchgate.netnih.gov The versatility of the imidazolidine-2,4-dione scaffold allows for structural modifications that can modulate their biological targets and therapeutic effects. For instance, derivatives have been synthesized and evaluated for their activity as serotonin (B10506) transporter (SERT) and 5-HT1A receptor ligands, which is relevant for the development of antidepressants. nih.gov Additionally, certain spiro-imidazolidine-2,4-dione derivatives have been investigated as aldose reductase inhibitors, which could have implications for managing conditions like diabetes. researchgate.net

Anticancer and Anti-Proliferative Activities

The fight against cancer has spurred the investigation of numerous synthetic compounds, with imidazolidine-2,4-dione derivatives emerging as a promising class of anticancer agents. researchgate.netwisdomlib.org Their mechanism of action is often multifaceted, involving the modulation of key cellular processes that are dysregulated in cancer.

Inhibition of Anti-Apoptotic Proteins (e.g., Bcl-2, Mcl-1)

A crucial strategy in cancer therapy is to induce apoptosis (programmed cell death) in tumor cells. Cancer cells often evade apoptosis by overexpressing anti-apoptotic proteins like Bcl-2 and Mcl-1. nih.govyoutube.com Imidazolidine-2,4-dione analogs have been explored for their ability to inhibit these proteins. For example, inspired by rhodanine-based dual inhibitors of Bcl-xL and Mcl-1, a library of analogs was created where the rhodanine (B49660) core was replaced with a thiazolidine-2,4-dione scaffold, a close structural relative of imidazolidine-2,4-dione. nih.gov One such compound, 12b, was found to inhibit Mcl-1 with a Ki of 155 nM and also showed comparable inhibition of Bcl-xL (Ki = 90 nM), indicating a dual inhibitory profile. nih.gov The simultaneous inhibition of both Mcl-1 and Bcl-2 has been suggested as a promising therapeutic strategy for myeloma. youtube.com While direct studies on 1-benzylimidazolidine-2,4-dione as a Bcl-2/Mcl-1 inhibitor are limited, the broader class of related heterocyclic compounds shows significant potential in this area.

Modulation of Cellular Signaling Pathways (e.g., EGFR, VEGFR-2)

Dysregulation of signaling pathways that control cell growth, proliferation, and survival is a hallmark of cancer. The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2) are key targets in cancer therapy. Thiazolidine-2,4-diones, which are structurally similar to imidazolidine-2,4-diones, have been shown to inhibit tumor angiogenesis and act as anticancer agents by targeting VEGFR-2 and reducing VEGF synthesis. nih.gov A series of 5-benzylidene-2,4-thiazolidinediones were designed as VEGFR-2 inhibitors, with some compounds showing significant inhibition of angiogenesis. nih.gov One derivative, compound 3i, exhibited an IC50 of 0.5μM against VEGFR-2. nih.gov Another study on novel 2,4-dioxothiazolidine derivatives identified a compound (compound 22) with potent anti-VEGFR-2 activity (IC50 = 0.079 μM) and significant anti-proliferative effects against HepG2 and MCF-7 cancer cell lines. nih.gov These findings suggest that imidazolidine-2,4-dione derivatives could also be designed to modulate these critical signaling pathways.

Interference with Kinesin Spindle Proteins and Tubulin Polymerization

The mitotic spindle, composed of microtubules, is essential for cell division. Targeting the proteins involved in spindle formation and function is an effective anticancer strategy. Kinesin spindle protein (KSP), a motor protein required for establishing a bipolar spindle, has been identified as a target for small molecule inhibitors. nih.gov While direct evidence for this compound is not available, other heterocyclic compounds have been developed as KSP inhibitors. researchgate.net Similarly, agents that interfere with tubulin polymerization can arrest cells in mitosis and induce apoptosis. nih.gov For instance, a series of benzimidazole (B57391) derivatives were found to inhibit tubulin polymerization, with one compound showing an IC50 of 5.05±0.13 μM. nih.gov This highlights a potential mechanism of action for structurally related imidazolidine-2,4-dione compounds.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are enzymes that play a crucial role in regulating gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, making them an attractive target for cancer therapy. nih.gov Novel benzimidazole-linked (thio)hydantoin derivatives have been designed and synthesized as HDAC inhibitors. nih.gov Several of these compounds potently inhibited HDAC6 at nanomolar concentrations, with some being more potent than the reference drug SAHA. nih.gov One hydantoin (B18101) derivative, 4c, was particularly effective against leukemia cells and demonstrated a better safety profile than SAHA against non-cancerous cells. nih.gov This suggests that the imidazolidine-2,4-dione scaffold could be incorporated into the design of novel HDAC inhibitors.

Antimicrobial and Antiviral Properties

In addition to their anticancer potential, imidazolidine-2,4-dione derivatives have been investigated for their ability to combat infectious diseases.

The imidazolidinone and imidazolidine-2,4-dione classes of heterocyclic compounds have shown significant activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), dengue virus, and enterovirus. nih.gov Some imidazolidinone derivatives act as inhibitors of HIV aspartic protease and as CCR5 co-receptor antagonists. nih.gov Furthermore, pyridyl-imidazolidinones have demonstrated specific and potent activity against human enterovirus 71 (EV71). nih.gov Research has also been conducted on 2-aryl-1-hydroxyimidazoles, which have shown antiviral activity against a broad spectrum of orthopoxviruses, including the variola virus. rsc.org

In the realm of antibacterial and antifungal agents, various derivatives of the core imidazolidine-2,4-dione structure have been synthesized and tested. For example, a series of 5-benzylidene-3-(3-phenylallylideneamino)imidazolidine-2,4-dione derivatives were synthesized and showed promising antimicrobial activity. nih.gov One compound, 3g, was highly active against P. aeruginosa with a minimum inhibitory concentration (MIC) of 0.25 μg/mL. nih.gov Another compound, 3b, was more active against C. albicans (MIC: 0.25 μg/mL) than the standard drug clotrimazole. nih.gov Other studies have also reported the synthesis of thiazolidine-2,4-dione derivatives with significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. nih.govmdpi.comresearchgate.netresearchgate.net

Table 1: Anticancer Activity of Imidazolidine-2,4-dione Analogs and Related Compounds

Compound Class Target/Mechanism Example Compound Activity Reference
Thiazolidine-2,4-dione Mcl-1/Bcl-xL Inhibition 12b Ki = 155 nM (Mcl-1), Ki = 90 nM (Bcl-xL) nih.gov
5-Benzylidene-2,4-thiazolidinedione VEGFR-2 Inhibition 3i IC50 = 0.5μM nih.gov
2,4-Dioxothiazolidine VEGFR-2 Inhibition 22 IC50 = 0.079 μM nih.gov
Benzimidazole Tubulin Polymerization Inhibition 7n IC50 = 5.05±0.13 μM nih.gov
Benzimidazole-linked (Thio)hydantoin HDAC6 Inhibition 4c IC50 = 51.84-74.36 nM (range for potent compounds) nih.gov

Table 2: Antimicrobial Activity of Imidazolidine-2,4-dione Derivatives

Compound Organism MIC (μg/mL) Reference
3g P. aeruginosa 0.25 nih.gov
3b C. albicans 0.25 nih.gov
3e, 3h K. pneumoniae 2 nih.gov
3g E. faecalis 2 nih.gov
3c M. audouinii 4 nih.gov

Anticonvulsant and Neuroprotective Effects

The imidazolidine-2,4-dione (hydantoin) ring is a well-established pharmacophore in the development of anticonvulsant drugs. researchgate.net The archetypal drug, Phenytoin (B1677684) (5,5-diphenylhydantoin), is a cornerstone in the treatment of epilepsy, and its mechanism of action involves the blockade of voltage-gated sodium channels. researchgate.netpcbiochemres.combepls.com Research has expanded to explore various substitutions on the hydantoin ring to develop new agents with improved efficacy or safety profiles.

Derivatives of 5,5-diphenylimidazolidine-2,4-dione have shown promise as anticonvulsants. aensiweb.net For instance, the synthesis of 1-[3-(4-aminophenyl)-3-oxopropanoyl]-5,5-diphenylimidazolidine-2,4-dione (AC1) and its derivatives produced compounds with significant anticonvulsant effects against tonic-clonic seizures in preclinical models. jpionline.orgjpionline.org Specifically, compounds designated as AB, AC, AC5, AC6, and AC7 demonstrated strong anti-convulsant activity when compared to the standard drug, phenytoin. jpionline.orgjpionline.org

The position of the benzyl (B1604629) group is a key determinant of activity. Studies on 5-benzylhydantoins, where the benzyl group is at a different position than the title compound, have identified potent anticonvulsant members. A series of alkoxy- and halogen-substituted 5-benzylhydantoins were screened for their ability to prevent maximal electroshock (MES) and metrazol-induced seizures in rats, with 5-[3-(trifluoromethyl)benzyl]hydantoin emerging as the most potent in the series. nih.gov Furthermore, hybrid molecules incorporating the 5,5′-diphenylhydantoin moiety with hemorphins have been designed as potential anticonvulsants. The most active of these, an analogue of VV-hemorphin-5, showed 100% efficacy against 6 Hz-induced psychomotor seizures and tonic seizures in the MES test, with molecular docking studies suggesting the blockade of voltage-gated sodium channels as a likely mechanism. rsc.org

Derivative ClassSubstitution PatternAnticonvulsant Activity FindingReference(s)
Diphenylimidazolidine-2,4-dione1-[3-(4-aminophenyl)-3-oxopropanoyl] substitutionStrong anticonvulsant effects against tonic-clonic seizures. jpionline.orgjpionline.org
Benzylhydantoins5-Benzyl and 5-[3-(trifluoromethyl)benzyl] substitutionPotent activity in maximal electroshock and metrazol-induced seizure models. nih.gov
Diphenylhydantoin-conjugated hemorphinsN-terminal 5,5′-diphenylhydantoin residueHigh efficacy in MES and 6 Hz seizure tests; potential sodium channel blockade. rsc.org
Benzenesulfonyl-diphenylhydantoin1-Benzenesulfonyl-5,5-diphenylhydantoinPotent anticonvulsant activity against MES seizures, comparable to Phenytoin. pcbiochemres.com

Antidiabetic Activities and Glucose Homeostasis Modulation

The imidazolidine-2,4-dione moiety is a recognized pharmacophore for hypoglycemic activity. researchgate.net This structural motif is related to the thiazolidinediones (TZDs), a class of drugs used to treat type 2 diabetes by improving insulin (B600854) sensitivity, primarily through the activation of Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ). nih.govmdpi.com

Research into imidazolidine-2,4-dione derivatives has yielded compounds with significant blood glucose-lowering effects. A series of 3-arylsulfonylimidazolidine-2,4-diones were synthesized and evaluated in an alloxanized diabetic rat model. researchgate.net One compound in this series demonstrated an excellent reduction in blood glucose levels after 5 hours, comparable to the standard drug glipizide. researchgate.net

The structural similarity to TZDs, such as pioglitazone (B448), suggests a potential mechanism of action related to PPARγ modulation. nih.gov The development of 5-benzylidene-2,4-thiazolidinedione derivatives has been a strategy to create partial PPARγ agonists, aiming to retain beneficial antidiabetic effects while reducing adverse effects associated with full agonists. nih.gov In one study, several synthesized 5-benzylidene 2,4-thiazolidinedione (B21345) derivatives exhibited better hypoglycemic and hypolipidemic activity than pioglitazone in rat models. nih.gov

Furthermore, a series of benzyloxazolidine-2,4-diones, which are structurally similar to the title compound, were found to lower blood glucose levels in genetically obese ob/ob mice, indicating the potential contribution of the benzyl moiety to this pharmacological effect. nih.gov

Derivative ClassKey Structural FeatureAntidiabetic Activity FindingReference(s)
3-Arylsulfonylimidazolidine-2,4-dionesSulfonyl group at N-3Significant reduction in blood glucose in a diabetic rat model, comparable to glipizide. researchgate.net
5-Benzylidene-2,4-thiazolidinedionesBenzylidene group at C-5Potent hypoglycemic and hypolipidemic activity, with some compounds exceeding the efficacy of pioglitazone. nih.gov
Benzyloxazolidine-2,4-dionesBenzyl group and oxazolidinedione coreLowered blood glucose levels in a genetically obese mouse model. nih.gov

Interactions with Specific Receptor Systems and Enzymes

A significant area of investigation for this compound derivatives has been their activity at the cannabinoid receptor type 2 (CB2R). CB2R is a promising therapeutic target for treating neuropathic pain and inflammatory conditions without the psychotropic side effects associated with CB1 receptor activation. acs.orgnih.gov

Researchers have identified and optimized 1-(4-(pyridin-2-yl)benzyl)imidazolidine-2,4-dione derivatives as a novel class of potent and selective CB2R agonists. acs.orgnih.gov The initial hit compound from this series displayed a high potency for the human CB2 receptor (hCB2 pEC₅₀ = 8.6) and over 1000-fold selectivity against the CB1 receptor in functional assays. acs.orgnih.gov

However, the initial compound suffered from metabolic instability and off-target activity at the hERG ion channel. acs.orgnih.gov To address these issues, systematic modifications of the molecule's physicochemical properties, such as lipophilicity and basicity, were undertaken. This optimization effort led to the identification of a derivative (compound 44 in the study) that retained high potency and selectivity for CB2R (hCB2 pEC₅₀ = 8.0) while demonstrating significantly improved oral bioavailability and reduced hERG affinity. acs.orgnih.gov This optimized compound proved to be active in a rat model of neuropathic pain. acs.orgnih.gov The rational design of these ligands highlights the potential of the this compound scaffold in developing targeted CB2R therapeutics. nih.gov

CompoundhCB2 pEC₅₀hCB1 pEC₅₀hERG pKᵢRat Oral Bioavailability (Fpo)
Initial Hit (1) 8.6< 5.55.54%
Optimized Cmpd (44) 8.0< 5.5< 4100%

Data sourced from van der Stelt et al., 2011. acs.orgnih.gov

The imidazolidine-2,4-dione core has been incorporated into molecules designed to interact with the serotonin transporter (SERT). SERT is a crucial protein in the central nervous system that regulates serotonin levels and is a primary target for many antidepressant medications. The imidazolidin-2,4-dione moiety is considered a significant pharmacophore for various biological activities, including SERT interaction. researchgate.net

Studies on arylpiperazinylalkyl derivatives of imidazolidine-2,4-dione have been conducted to evaluate their affinity for SERT. The acid-base properties (pKa) of these compounds are important factors in their pharmacological behavior, influencing their ability to cross cell membranes and interact with the transporter.

The histamine (B1213489) H3 receptor (H3R) is a presynaptic autoreceptor and heteroreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. nih.govcresset-group.com As such, it is a target for the treatment of various neurological and psychiatric disorders. While research has been conducted on imidazole-based compounds as H3R ligands, such as 4-benzyl-1H-imidazole derivatives, there is no specific information in the reviewed literature regarding the development of this compound derivatives as H3R ligands. aensiweb.netresearchgate.net

Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) and other related signaling lipids. nih.govnih.gov Inhibition of FAAH elevates endogenous anandamide levels, producing analgesic, anti-inflammatory, and anxiolytic effects without the side effects of direct cannabinoid receptor agonists. nih.gov A class of substituted imidazolidinediones has been identified as reversible and competitive FAAH inhibitors. nih.gov Docking studies suggest that these inhibitors bind to the enzyme's acyl chain-binding channel, with a phenyl ring pointing towards the catalytic triad. nih.gov While the imidazolidinedione scaffold shows potential for FAAH inhibition, specific studies detailing the activity of 1-benzyl substituted derivatives were not present in the reviewed sources.

Anti-Inflammatory and Other Therapeutic Potentials

The imidazolidine-2,4-dione core, often referred to as the hydantoin scaffold, is a privileged structure in medicinal chemistry, known to be a constituent of various compounds exhibiting a wide range of biological activities. ukm.mynih.govresearchgate.net Among these, anti-inflammatory and other significant therapeutic potentials have been noted, making derivatives of this scaffold subjects of considerable research interest. researchgate.net While the broader class of hydantoins has been explored for anti-inflammatory effects, specific research into this compound derivatives has revealed significant potential in other therapeutic areas, particularly in the modulation of the cannabinoid CB2 receptor. researchgate.netresearchgate.net

Cannabinoid CB2 Receptor Agonist Activity

A significant therapeutic potential for this compound derivatives has been identified through their action as selective agonists of the cannabinoid CB2 receptor. The CB2 receptor is a therapeutic target for managing pain and inflammation, particularly neuropathic pain, without the psychotropic side effects associated with CB1 receptor activation. nih.govresearcher.lifenih.govnih.gov

Research led to the discovery of a novel chemical class based on the 1-(4-(pyridin-2-yl)benzyl)imidazolidine-2,4-dione scaffold with potent and selective CB2 agonist activity. nih.govresearcher.life An initial lead compound, 1 , demonstrated high potency as a selective CB2 receptor agonist. researcher.life However, this compound showed metabolic instability and off-target activity at the hERG ion channel. nih.govresearcher.life

Systematic optimization of the lead compound, focusing on modifying physicochemical properties like lipophilicity and basicity, led to the development of improved derivatives. nih.govresearcher.life This effort culminated in the identification of compound 44 , which not only retained high potency as a CB2 receptor agonist but also showed excellent oral bioavailability and a significantly improved safety profile regarding hERG affinity. nih.govresearcher.life Crucially, compound 44 was found to be active in a rat spinal nerve ligation model, which is a standard preclinical model for neuropathic pain. nih.govresearcher.lifeacs.org

The detailed findings from these studies highlight the therapeutic promise of this class of compounds. The structure-activity relationship established through this research provides a strong foundation for the development of future analgesic and potentially anti-inflammatory agents based on the this compound framework.

Research Findings on this compound Derivatives as CB2 Agonists

The table below summarizes the biological data for key compounds from the 1-(4-(pyridin-2-yl)benzyl)imidazolidine-2,4-dione series.

Compound IDChemical Name/DescriptionBiological TargetActivity (pEC₅₀)Off-Target Activity (hERG pKᵢ)Key FindingsReference
1 A 1-(4-(pyridin-2-yl)benzyl)imidazolidine-2,4-dione derivativeHuman Cannabinoid Receptor 2 (hCB2)8.65.5Potent and selective hCB2 agonist but metabolically unstable with hERG liability. nih.govresearcher.life
44 3-cyclopropyl-1-(4-(6-(1,1-dioxo-1γ6-thiomorpholin-4-ylmethyl)-5-fluoro-pyridin-2-yl)benzyl)imidazolidine-2,4-dioneHuman Cannabinoid Receptor 2 (hCB2)8.0< 4Potent, selective, and orally bioavailable hCB2 agonist with no hERG liability. Active in a rat model of neuropathic pain. nih.govresearcher.life

Structure Activity Relationship Sar and Rational Molecular Design

Elucidation of Structural Determinants for Biological Activity

The biological activity of 1-benzylimidazolidine-2,4-dione derivatives is intricately linked to their three-dimensional structure and the electronic properties conferred by various substituents. The core imidazolidine-2,4-dione ring itself possesses features conducive to biological interactions, including hydrogen bond donors and acceptors.

A critical structural feature for the anticonvulsant activity of hydantoin (B18101) analogs is the conformation of the benzyl (B1604629) substituent. Studies have shown that biologically active hydantoins typically adopt an extended conformation where the phenyl ring is positioned away from the hydantoin ring. In contrast, inactive analogs with a benzyl substituent often exist in a folded conformation, with the benzene (B151609) ring positioned over the hydantoin ring. nih.gov This spatial arrangement is crucial, with a defined distance of approximately 4.3 Å between the center of the amide bond and the centroid of the phenyl ring being identified as a key component of the hydantoin pharmacophore for anticonvulsant activity. nih.gov

Impact of N-Substituents on Receptor Affinity and Selectivity

The nature of the substituent at the N-1 position of the imidazolidine-2,4-dione ring, occupied by the benzyl group in the parent compound, significantly influences receptor affinity and selectivity. Modifications to this benzyl group, as well as substitutions at the N-3 position, have been extensively explored to modulate the pharmacological profile of these compounds.

For instance, in the context of anticonvulsant activity, the introduction of a benzyl group at the N-1 position has been a key strategy. However, further substitutions on this benzyl ring can fine-tune the activity. While specific quantitative data for this compound itself is part of broader studies, research on related structures provides valuable insights. For example, in a series of N-substituted methylquinazoline-2,4(1H,3H)-dione derivatives, which share structural similarities, specific substitutions on an N-benzyl moiety were shown to yield compounds with good protective effects against seizures. researchgate.net

In the realm of anticancer research, N-substitution is also a critical determinant of activity. Studies on N-substituted (Z)-5-arylidene imidazolidine-2,4-dione derivatives have demonstrated that modifications at the nitrogen atom can lead to potent antiproliferative activities against cancer cell lines, with some derivatives exhibiting IC50 values in the low micromolar range. rsc.org

The following table summarizes the impact of N-substituents on the biological activity of related imidazolidine-2,4-dione derivatives, providing a basis for understanding the potential effects of modifying the N-benzyl group.

Role of C5-Substitution in Modulating Pharmacological Efficacy

The C5 position of the imidazolidine-2,4-dione ring is a key site for structural modification that profoundly impacts pharmacological efficacy. The introduction of various substituents at this position can alter the compound's size, shape, lipophilicity, and electronic distribution, thereby influencing its interaction with biological targets.

In the context of anticonvulsant activity, 5,5-disubstituted hydantoins, such as phenytoin (B1677684) (5,5-diphenylhydantoin), are well-established drugs. nih.govnih.gov The nature of the substituents at C5 is critical. For example, the synthesis of 5-benzylhydantoins with alkoxy and halogen substituents on the benzyl ring has been explored, with 5-[3-(trifluoromethyl)benzyl]hydantoin emerging as a particularly potent member of its series in preclinical models of epilepsy. nih.gov Phenylmethylenehydantoins with alkyl, halogeno, trifluoromethyl, and alkoxyl groups on the phenyl ring have shown good anticonvulsant activity, whereas polar groups like nitro, cyano, or hydroxyl groups tend to reduce or abolish activity. nih.gov

For anticancer applications, C5-substitution is also a viable strategy. For instance, 5-arylidene-thiazolidine-2,4-dione derivatives, which are structurally related to the compounds of interest, have been investigated as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in angiogenesis. The substitution pattern on the arylidene group at the C5-position significantly influences their inhibitory potency. csic.es

The table below presents data on the anticonvulsant activity of C5-substituted hydantoin derivatives, illustrating the importance of this position in modulating efficacy.

Pharmacophore Hybridization and Bioisosteric Replacement Strategies

To enhance the therapeutic potential and explore novel biological activities of this compound, medicinal chemists have employed advanced molecular design strategies, including pharmacophore hybridization and bioisosteric replacement.

Pharmacophore hybridization involves combining the structural features of two or more pharmacophores into a single molecule. This approach aims to create hybrid compounds with improved affinity, efficacy, and potentially a dual mode of action. For example, hybrid molecules have been designed by integrating the benzimidazole (B57391) scaffold, known for its anti-inflammatory properties, with other pharmacophoric elements. Similarly, the imidazolidine-2,4-dione nucleus has been incorporated into hybrid structures with other biologically active moieties to develop novel anticancer agents.

Bioisosteric replacement is a strategy used to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the goal of improving the compound's pharmacological profile. This can lead to enhanced potency, reduced toxicity, or improved pharmacokinetic properties. In the context of imidazolidine-2,4-diones, bioisosteric replacement of the oxygen atom at the C2 or C4 position with a sulfur atom to yield thiohydantoins is a common strategy that has been shown to modulate biological activity. Furthermore, the replacement of specific chemical moieties within the substituents on the imidazolidine-2,4-dione ring can lead to compounds with altered receptor selectivity and efficacy.

These rational design strategies continue to be powerful tools in the quest for novel and improved therapeutic agents based on the this compound scaffold.

Computational Chemistry and in Silico Drug Discovery

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure, stability, and reactivity of molecules like 1-Benzylimidazolidine-2,4-dione.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and stability of molecules. For heterocyclic compounds like this compound, DFT calculations help determine the most stable three-dimensional arrangement of atoms (conformation) and provide insights into the molecule's reactivity.

Studies on related structures, such as thiazolidine-2,4-dione derivatives, have utilized DFT to analyze geometric parameters and electronic properties. researchgate.net For instance, DFT calculations can reveal the distribution of electron density, with findings often showing that properties like proton affinity and gas-phase basicity are crucial for understanding molecular stability. researchgate.net The crystal structure of (S)-5-benzylimidazolidine-2,4-dione monohydrate has been described, revealing a conformation stabilized by a network of hydrogen bonds. nih.gov Such experimental data provides a valuable reference for validating the accuracy of DFT-optimized geometries. Theoretical studies on similar dicarbonyl compounds have shown that the keto form is generally more stable than the enol form, a finding supported by DFT calculations that show significant energy differences between the tautomers. orientjchem.org

The imidazolidine-2,4-dione ring can exist in different tautomeric forms, including the dione (B5365651), keto-enol, and di-enol forms. The relative stability of these tautomers is critical as it influences the molecule's chemical behavior and its interactions with biological targets.

Theoretical studies using DFT are employed to predict the stability of these tautomeric forms. nih.gov For related heterocyclic systems like thiazolidine-2,4-dione, detailed DFT investigations have been conducted on multiple tautomers and their substituted derivatives. researchgate.net These calculations typically involve optimizing the geometry of each tautomer and calculating its total energy. The tautomer with the lowest energy is predicted to be the most stable. orientjchem.orgnih.gov The stability can be influenced by factors such as intramolecular hydrogen bonding and the electronic effects of substituents. researchgate.netresearchgate.net For example, in many dicarbonyl compounds, the dione tautomer is found to be more stable than the corresponding enol forms, a trend that is often corroborated by computational calculations. orientjchem.orgnih.gov The solvent environment can also play a significant role, with computational models like the Polarizable Continuum Model (PCM) being used to simulate these effects. researchgate.net

Tautomer TypePredicted StabilityInfluencing Factors
Dione FormGenerally most stable orientjchem.orgnih.govHigh stability of C=O bonds orientjchem.org
Enol FormLess stableIntramolecular hydrogen bonding, solvent effects orientjchem.orgresearchgate.net
Iminol FormGenerally least stableHigher energy state compared to keto/enol forms

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is extensively used to understand the interactions between potential drug candidates, like derivatives of this compound, and their biological targets.

Derivatives of the closely related thiazolidine-2,4-dione and imidazolidine-2,4-dione have been the subject of numerous docking studies to explore their potential as inhibitors for various enzymes. For example, imidazolidine-2,4-dione derivatives have been designed and evaluated as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key target in diabetes. nih.gov Similarly, thiazolidine-2,4-dione analogs have been docked into the active sites of Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govnih.govresearchgate.net These simulations predict the binding affinity, typically expressed as a docking score in kcal/mol, and identify key amino acid residues involved in the interaction. nih.govresearchgate.net A lower binding energy score indicates a more favorable interaction. nih.gov For instance, docking studies of thiazolidine-2,4-diones against PPAR-γ revealed binding energies ranging from -5.021 to -8.558 kcal/mol. nih.gov

Compound ClassTarget ProteinRange of Docking Scores (kcal/mol)Key Interacting Residues
Imidazolidine-2,4-dione derivativesPTP1BNot specifiedHis214, Cys215, Ser216 nih.gov
Thiazolidine-2,4-dione derivativesPPAR-γ-5.021 to -8.558 nih.govNot specified
Benzylidene-thiazolidine-2,4-dionesPPAR-γ-9.8 to -10.1 researchgate.netNot specified
Thiazolidine-2,4-dione derivativesVEGFR-2Not specifiedCys917 nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. longdom.org This approach is crucial for predicting the activity of new compounds and optimizing lead structures.

For scaffolds related to this compound, such as 5-(substituted benzylidene) thiazolidine-2,4-diones, QSAR models have been successfully developed. In one study targeting PTP1B inhibitors, a robust QSAR model was built using multiple linear regression (MLR), achieving a high correlation coefficient (R²) of 0.942. nih.gov The reliability of such models is confirmed through rigorous internal and external validation techniques, including leave-one-out (LOO) cross-validation. nih.govmdpi.com The descriptors used in these models can be of various types, including topological, geometric, and electronic, and they quantify specific molecular properties. nih.govslideshare.net For example, a QSAR study on anti-tubercular thiazolidine-4-one derivatives found that descriptors related to polarizability, electronegativity, and surface area were positively correlated with activity. nih.gov These models provide valuable guidance for designing new derivatives with enhanced potency. longdom.orgnih.gov

Study FocusModel TypeKey Statistical ParameterImportant Descriptor Types
PTP1B Inhibitors2D-QSAR (MLR)R² = 0.942 nih.govVolume (V), Molar Refractivity (MR), Atomic Charges (qC2, qC3) nih.gov
Anti-tubercular Agents2D-QSARR² = 0.9092 nih.govMLFER_S, GATSe2, Shal, EstateVSA 6 nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Kinetics

Molecular Dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time, offering deeper insights than static docking models. These simulations are used to assess the stability of the ligand-protein complex and to analyze the conformational changes that may occur upon binding.

MD simulations have been employed to validate the docking results of imidazolidine-2,4-dione and thiazolidine-2,4-dione derivatives with their respective targets. nih.govrsc.org For example, an MD simulation of an imidazolidine-2,4-dione derivative bound to PTP1B was conducted to study the inhibitory mechanism at the molecular level. nih.gov The stability of the complex during the simulation is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and ligand atoms. A stable RMSD profile over the simulation time (e.g., 50-150 ns) suggests a stable binding mode. researchgate.netnih.gov Further analyses, such as Root Mean Square Fluctuation (RMSF), can identify which parts of the protein are more flexible or rigid upon ligand binding. researchgate.net These simulations confirm the stability of key hydrogen bonds and other interactions predicted by docking, providing stronger evidence for the proposed binding mode. nih.govrsc.org

Ligand-Protein ComplexSimulation DurationKey Finding
Imidazolidine-2,4-dione derivative-PTP1BNot specifiedConfirmed stability of the complex and changes in the P-loop region. nih.gov
Thiazolidine-2,4-dione derivative-PPAR-γ150 nsAuthenticated the stability of the ligand-protein complex. researchgate.net
Quinazolines/Thiazolidine-2,4-diones-SARS-CoV-2 Mpro100 nsEvaluated binding modes and affinities over time. rsc.org

In Silico Pharmacokinetic and Pharmacodynamic Profiling (ADMET Computational Predictions)

The assessment of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to avoid failures in later stages of drug development. nih.gov In silico tools provide a rapid and cost-effective way to predict these properties early in the discovery process. springernature.com

Computational ADMET predictions have been performed for various series of imidazolidine-2,4-dione and thiazolidine-2,4-dione derivatives. nih.govnih.gov These studies predict parameters such as human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, aqueous solubility, and potential inhibition of cytochrome P450 enzymes (e.g., CYP2D6). nih.gov For example, a study on novel thiazolidine-2,4-diones predicted that the compounds would have negligible BBB penetration, suggesting a lower risk of central nervous system side effects, and would not inhibit CYP2D6, indicating a better liver safety profile. nih.gov However, predictions also indicated potentially poor intestinal absorption and low aqueous solubility for some analogs. nih.gov These predictions help prioritize which compounds to advance for further experimental testing. nih.gov

ADMET PropertyPrediction for Thiazolidine-2,4-dione DerivativesImplication
Blood-Brain Barrier (BBB) PenetrationNegligible nih.govPotential safety concerning CNS effects
CYP2D6 InhibitionPredicted to have no inhibitory effects nih.govAnticipated liver safety
Human Intestinal Absorption (HIA)Poor nih.govMay indicate low oral bioavailability
Aqueous SolubilityLow to very low nih.govPotential challenges in formulation and absorption

Applications in Organic Synthesis and Chemical Biology

1-Benzylimidazolidine-2,4-dione as a Key Building Block in Heterocyclic Synthesis

The imidazolidine-2,4-dione ring system is a versatile starting point for the synthesis of a wide array of heterocyclic compounds. The presence of two nitrogen atoms and carbonyl groups within the five-membered ring provides multiple points for chemical modification. researchgate.net The synthesis of heterocyclic 2,4-imidazolidinones, also known as hydantoins, has been extensively studied due to their significant pharmacological properties. researchgate.netnih.gov

The 1-benzyl group influences the reactivity and solubility of the parent imidazolidine-2,4-dione, making it a useful intermediate. The synthesis of more complex heterocyclic systems often involves reactions at the N-3 position or the C-5 position of the hydantoin (B18101) core. For instance, amino acids are important intermediates for the synthesis of heterocyclics, and their reaction with isocyanates or isothiocyanates is a common method to produce N-3 substituted hydantoins. researchgate.netnih.gov

Furthermore, the active methylene (B1212753) group at the C-5 position can participate in condensation reactions, such as the Knoevenagel condensation with various aldehydes, to introduce diverse substituents and build fused ring systems. This reactivity allows chemists to use the this compound core to construct larger, polycyclic frameworks with potential biological activities.

Table 1: Key Reactions for Heterocyclic Synthesis from Imidazolidine-2,4-dione Core

Reaction Site Reagent Type Resulting Structure
N-3 Position Phenyl isocyanate, Phenyl isothiocyanate N-3 substituted hydantoins/thiohydantoins researchgate.netnih.gov
C-5 Position Aromatic Aldehydes (e.g., Benzaldehyde) 5-arylmethylenehydantoins (via Knoevenagel condensation)
Core Structure Acid Hydrolysis of Amino Acid Derivatives C-5 substituted hydantoins nih.gov

Synthesis of Complex Molecular Architectures Utilizing Imidazolidine-2,4-dione Intermediates

The imidazolidine-2,4-dione moiety serves as a crucial intermediate in the assembly of intricate molecular structures. By strategically modifying the core, researchers can develop compounds with highly specific three-dimensional arrangements and functionalities. The synthesis of N-3 and C-5 substituted imidazolidines is a prime example of this approach, leading to compounds with potential anticonvulsant and antiarrhythmic properties. nih.gov

One method involves a two-step synthesis starting with a Strecker synthesis to create C-arylglycine derivatives, which are then reacted with phenyl isocyanate or isothiocyanate followed by acid hydrolysis to yield the target imidazolidine (B613845) derivatives. nih.gov This modular approach allows for the introduction of various substituents at the C-5 position (e.g., 4-methylphenyl, 4-isopropylphenyl) and the N-3 position (phenyl group), resulting in complex molecules like 3-phenyl-5-(4-methylphenyl)-imidazolidin-2,4-dione. researchgate.netnih.gov

Another class of complex molecules derived from this core are spirohydantoins. These compounds feature a spirocyclic junction at the C-5 position, linking the imidazolidine-2,4-dione ring to another cyclic system, such as an indoline (B122111) ring. researchgate.net The synthesis of 1'-Substituted-spiro(imidazolidine-4,3'-indoline)-2,2',5-triones demonstrates the utility of the hydantoin intermediate in creating structurally novel compounds with potential therapeutic applications. researchgate.net

Table 2: Examples of Complex Architectures from Imidazolidine-2,4-dione Intermediates

Intermediate Key Synthesis Step Resulting Complex Molecule Reference
C-4-methylphenylglycine Reaction with phenyl isocyanate, followed by acid hydrolysis 3-phenyl-5-(4-methylphenyl)-imidazolidin-2,4-dione (IM-1) researchgate.netnih.gov
Imidazolidine-2,4-dione Spirocyclization with isatin (B1672199) derivatives Spiro(imidazolidine-4,3'-indoline)-2,2',5-triones researchgate.net

Development of Fluorescent Probes and Chemical Tools for Biological Investigations

The this compound scaffold has been successfully employed in the development of sophisticated chemical tools for biological research, most notably fluorescent probes. thieme-connect.com These probes are instrumental in detecting and studying specific biological targets, such as receptors, in cellular environments.

A significant example is the creation of a fluorescent probe for the cannabinoid receptor type 2 (CB₂R), a target with therapeutic potential for treating neuroinflammatory diseases. thieme-connect.com Researchers designed and synthesized a probe based on a pyridin-2-yl-benzyl-imidazolidine-2,4-dione scaffold. The development process involved attaching a Cy5-fluorophore, a fluorescent dye, to the core structure via an alkyl-spacer. thieme-connect.com

The resulting compound, probe 22 , was identified as the most potent and selective tool from the series. It demonstrated high affinity for the CB₂R and selectivity over the related CB₁ receptor. Molecular pharmacology studies confirmed that the probe acts as an inverse agonist. Such a chemical tool is valuable for cellular target engagement studies, enabling the direct visualization and pharmacological characterization of the CB₂R in relevant cell types. thieme-connect.com

Table 3: Research Findings on a CB₂R Fluorescent Probe

Feature Description
Probe Name Compound 22 thieme-connect.com
Core Scaffold Pyridin-2-yl-benzyl-imidazolidine-2,4-dione thieme-connect.com
Fluorophore Cy5 (linked via an alkyl-spacer) thieme-connect.com
Biological Target Cannabinoid Receptor Type 2 (CB₂R) thieme-connect.com
Binding Affinity (pKᵢ) 6.2 ± 0.6 thieme-connect.com
Pharmacological Profile Inverse agonist (pEC₅₀ 5.3 ± 0.1) thieme-connect.com
Selectivity Selective over the cannabinoid CB₁ receptor thieme-connect.com
Application Chemical tool for cellular target engagement and validation studies thieme-connect.com

Future Perspectives and Emerging Research Directions

Exploration of Novel and Sustainable Synthetic Routes for Imidazolidine-2,4-dione Derivatives

Key developments in this area include:

Microwave and Ultrasound-Assisted Synthesis: These techniques offer rapid and efficient ways to synthesize hydantoin (B18101) derivatives, often leading to higher yields in shorter reaction times. researchgate.netingentaconnect.combenthamdirect.com For instance, microwave irradiation has been successfully employed in the liquid-phase combinatorial synthesis of 1,3-disubstituted hydantoins. researchgate.net

Solvent-Free and Solid-Phase Synthesis: To minimize the environmental impact of organic solvents, researchers are exploring solvent-free reaction conditions and solid-phase synthesis techniques. researchgate.netingentaconnect.combenthamdirect.com Montmorillonite K-10, a type of clay, has been used as a recyclable catalyst in the ultrasound-assisted synthesis of 5,5-disubstituted hydantoins, demonstrating the potential of heterogeneous catalysis in green chemistry. researchgate.net

Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine three or more reactants in a single step to form a complex product, embodying the principles of atom economy and step efficiency. researchgate.net The Bucherer-Bergs reaction, a classic example of an MCR, remains a cornerstone for synthesizing 5,5-disubstituted hydantoins.

Novel Catalytic Systems: The use of innovative and recyclable catalysts, such as indium (III) chloride and Fe3O4-chitosan, is being explored to facilitate cleaner and more sustainable synthetic pathways. researchgate.netresearchgate.net

These advancements not only make the production of imidazolidine-2,4-dione derivatives more sustainable but also open up avenues for creating diverse molecular libraries for biological screening.

Identification of New Biological Targets and Mechanisms of Action for 1-Benzylimidazolidine-2,4-dione Analogs

While the hydantoin scaffold is historically known for its anticonvulsant properties, recent research has unveiled a much broader spectrum of biological activities. researchgate.netingentaconnect.combenthamdirect.comnih.gov The focus is now on identifying novel biological targets and elucidating the intricate mechanisms of action for this compound analogs.

The versatility of the imidazolidine-2,4-dione scaffold allows for substitutions at multiple positions, leading to a wide array of derivatives with diverse pharmacological profiles. nih.gov Current research is actively exploring their potential in various therapeutic areas:

Anticancer Agents: Derivatives of imidazolidine-2,4-dione are being investigated as inhibitors of key cancer-related targets, such as the anti-apoptotic B-cell lymphoma-2 (Bcl-2) proteins and vascular endothelial growth factor receptor-2 (VEGFR-2). nih.gov For example, certain thiazolidine-2,4-dione derivatives, structurally related to hydantoins, have shown significant inhibitory effects against various cancer cell lines. nih.gov

Antimicrobial and Antiviral Agents: The antimicrobial potential of imidazolidine-2,4-dione derivatives is a growing area of interest. mdpi.comresearchgate.netresearchgate.net Some analogs have demonstrated activity against a range of bacterial and fungal pathogens. mdpi.comresearchgate.netresearchgate.net

Metabolic Diseases: Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator in both insulin (B600854) and leptin signaling pathways, making it an attractive target for the treatment of type 2 diabetes and obesity. nih.govnih.govresearchgate.net Several studies have focused on designing imidazolidine-2,4-dione derivatives as selective PTP1B inhibitors. nih.govnih.gov

Anti-inflammatory Agents: The anti-inflammatory properties of hydantoin derivatives are also being explored, with some compounds showing the ability to reduce the expression of inflammatory cytokines. mdpi.commdpi.com

Neurological Disorders: Beyond epilepsy, researchers are investigating the potential of imidazolidine-2,4-dione analogs in treating other neurological conditions by targeting receptors like the serotonin (B10506) transporter (SERT). nih.gov

The exploration of these new biological targets is often aided by molecular docking studies, which help to predict and understand the binding interactions between the compounds and their target proteins. nih.govmdpi.comnih.gov

Integration of Artificial Intelligence and Machine Learning in Imidazolidine-2,4-dione Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, and the development of imidazolidine-2,4-dione derivatives is no exception. nih.govnih.govucdavis.edu These computational tools are being employed to accelerate and rationalize the design of new drug candidates.

Key applications of AI and ML in this field include:

Quantitative Structure-Activity Relationship (QSAR) Studies: AI-powered QSAR models can predict the biological activity of new compounds based on their molecular structure. researchgate.net For instance, artificial neural networks (ANN) have been used to analyze the relationship between the structure of imidazolidine-2,4-dione derivatives and their antidiabetic activity. researchgate.net

Virtual Screening: AI algorithms can rapidly screen vast virtual libraries of compounds to identify those with the highest probability of binding to a specific biological target. researchgate.net This significantly reduces the time and cost associated with experimental screening.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired pharmacological properties, opening up new avenues for novel imidazolidine-2,4-dione analogs. chemrxiv.org

ADMET Prediction: AI can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates at an early stage, helping to identify and eliminate compounds with unfavorable profiles. nih.govresearchgate.net

The synergy between computational modeling and experimental validation is crucial for the successful application of AI in drug design. mdpi.com

Advanced Studies on the Pharmacological Profile and Therapeutic Potential of Optimized Imidazolidine-2,4-dione Scaffolds

The future of this compound research lies in the development of optimized scaffolds with enhanced pharmacological profiles and therapeutic potential. This involves a deep understanding of the structure-activity relationships (SARs) that govern the biological activity of these compounds. nih.gov

Researchers are focusing on modifying the core imidazolidine-2,4-dione scaffold to improve its potency, selectivity, and pharmacokinetic properties. nih.gov This includes the synthesis of hybrid molecules that combine the hydantoin ring with other pharmacologically active moieties. mdpi.comnih.gov For example, the creation of spirooxindole-hydantoin hybrids has shown promise in developing multi-target therapeutic agents. mdpi.com

Advanced in vitro and in vivo studies are essential to fully characterize the pharmacological profile of these optimized scaffolds. This includes detailed investigations into their mechanism of action, efficacy in relevant disease models, and potential for off-target effects. The ultimate goal is to translate the promising preclinical findings into clinically effective therapies.

Q & A

Q. What are the standard synthetic routes for 1-Benzylimidazolidine-2,4-dione, and how is purity validated?

The synthesis of this compound derivatives typically involves multi-component reactions (MCRs) or nucleophilic substitutions. For instance, derivatives like 5,5-diphenylimidazolidine-2,4-dione are synthesized via reactions validated by sodium hydroxide consumption analysis to quantify intermediates . Purity is confirmed using FT-IR, ¹H/¹³C NMR, and elemental analysis (C, H, N), with deviations from theoretical values ≤±0.4% considered acceptable . Recrystallization in ethanol or other solvents is a common purification step .

Q. How are structural and physicochemical properties of this compound characterized?

Structural elucidation relies on spectroscopic methods:

  • ¹H/¹³C NMR identifies substituents and ring conformation (e.g., imidazolidine vs. thiazolidine rings) .
  • Mass spectrometry confirms molecular weight and fragmentation patterns .
  • Elemental analysis validates stoichiometry . Physical properties (melting point, solubility) are empirically determined and cross-referenced with computational predictions .

Q. What analytical techniques resolve contradictions in spectroscopic data for imidazolidine-2,4-dione derivatives?

Discrepancies in NMR or IR spectra are addressed by:

  • Variable-temperature NMR to assess dynamic effects like tautomerism.
  • 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Comparative analysis with structurally similar compounds (e.g., thiazolidine-2,4-diones) to identify ring-specific peaks .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for target-specific activity?

Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) predict binding affinities to biological targets (e.g., enzymes or receptors). For example, thiazolidine-2,4-dione derivatives are modeled against PPAR-γ for antidiabetic activity . Similar approaches apply to imidazolidine-diones by modifying substituents (e.g., benzyl groups) to optimize steric and electronic interactions .

Q. What strategies mitigate synthetic challenges in multi-step reactions involving this compound?

Key methodologies include:

  • Protecting group chemistry (e.g., tert-butyloxycarbonyl groups) to prevent side reactions during functionalization .
  • Mannich reactions to introduce amine or sulfonamide moieties .
  • High-throughput screening of reaction conditions (solvent, catalyst) to improve yields .

Q. How do structural modifications of this compound impact biological activity?

Structure-activity relationship (SAR) studies highlight:

  • Benzyl substituents enhance lipophilicity and membrane permeability, critical for CNS-targeted agents .
  • Electron-withdrawing groups (e.g., nitro) improve metabolic stability but may reduce solubility .
  • Ring hybridization (e.g., imidazolidine-thiazolidine hybrids) balances potency and toxicity .

Q. What advanced spectroscopic methods resolve dynamic stereochemistry in imidazolidine-2,4-dione derivatives?

  • NOESY/ROESY NMR detects spatial proximity of protons to confirm stereoisomers .
  • Chiral HPLC separates enantiomers for pharmacological profiling .
  • X-ray crystallography provides absolute configuration data, as seen in studies of thiazolidine-2,4-dione derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.